2,4-Diethoxyaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethoxyaniline hydrochloride is an organic compound with the molecular formula C10H15NO2·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with ethoxy groups at the 2 and 4 positions. This compound is typically found as a crystalline solid and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethoxyaniline hydrochloride typically involves the ethoxylation of aniline derivatives. One common method is the catalytic hydrogenation of 2,4-diethoxynitrobenzene, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include the use of ethanol as a solvent and a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous catalytic processes to ensure high yield and purity. The process includes steps like catalytic hydrogenation, sedimentation, and membrane filtration to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Diethoxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group in its precursor can be reduced to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used
Scientific Research Applications
2,4-Diethoxyaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Diethoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy groups on the benzene ring enhance its binding affinity to these targets, facilitating various biochemical reactions. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyaniline hydrochloride: Similar structure but with methoxy groups instead of ethoxy groups.
2,4-Dichloroaniline hydrochloride: Chlorine atoms instead of ethoxy groups.
2,4-Diethoxytoluene: Similar ethoxy substitution but with a methyl group on the benzene ring.
Uniqueness
2,4-Diethoxyaniline hydrochloride is unique due to its specific ethoxy substitutions, which confer distinct chemical properties and reactivity compared to its analogs. These properties make it particularly useful in certain synthetic and industrial applications where other compounds may not be as effective .
Properties
IUPAC Name |
2,4-diethoxyaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-3-12-8-5-6-9(11)10(7-8)13-4-2;/h5-7H,3-4,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGNZPCFGFYYRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)OCC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.